5h-Phenanthro[4,5-bcd]pyran-5-one
Description
Structural Classification and Nomenclature within Polycyclic Aromatic Systems
Polycyclic compounds are broadly categorized based on the number of rings they contain and the manner in which these rings are joined. guidechem.com 5h-Phenanthro[4,5-bcd]pyran-5-one is a fused-ring system, where adjacent rings share two carbon atoms. Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-oxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaen-3-one. nih.gov This complex name precisely describes the connectivity and stereochemistry of the molecule.
In common nomenclature, it is referred to as this compound, a name that highlights its core components: a phenanthrene (B1679779) backbone fused with a pyran-5-one ring. The "5h" indicates the position of a saturated carbon atom in the pyran ring. The molecule is also known by several synonyms, including 4-Oxapyrene-5-one and 5H-naphtho[8,1,2-cde]chromen-5-one. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-oxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaen-3-one nih.gov |
| CAS Number | 23702-49-0 guidechem.comsinfoochem.comnih.gov |
| Molecular Formula | C₁₅H₈O₂ guidechem.comnih.gov |
| Molecular Weight | 220.23 g/mol nih.gov |
| Synonyms | 4-Oxapyrene-5-one, 5-Phenanthro(4,5-bcd)pyran-5-one, 5H-naphtho[8,1,2-cde]chromen-5-one nih.gov |
Historical Context of Research on the Phenanthro-pyrone Core Structure
The exploration of pyrone-containing polycyclic systems has a history stretching back over a century. Early work in the field of synthetic organic chemistry laid the groundwork for the creation of complex heterocyclic structures. A notable early publication in 1916 by A. R. Watson in the Journal of the Chemical Society, Transactions described the synthesis of an "αγ-phenanthropyrone," demonstrating an early interest in the fusion of phenanthrene and pyrone moieties. While not the exact compound , this research represents a significant step towards the synthesis of the broader class of phenanthro-pyrone compounds.
Subsequent research into the synthesis of pyrones and the functionalization of polycyclic aromatic hydrocarbons has provided a diverse toolbox for chemists. The development of new synthetic methodologies, often employing transition metal catalysts, has enabled the construction of a wide array of complex pyrone derivatives. These advancements have made compounds like this compound and its substituted analogs more accessible for study and potential application.
Significance of the Pyrone Moiety in Polycyclic Organic Frameworks
The pyrone ring is a crucial functional group that imparts distinct properties to the polycyclic framework to which it is attached. Pyrone derivatives are recognized as valuable building blocks in organic synthesis, serving as precursors to a variety of other heterocyclic and carbocyclic systems. researchgate.net The presence of the pyrone moiety, a six-membered ring containing an oxygen atom and a ketone, introduces polarity and specific reactivity to the otherwise nonpolar polycyclic aromatic hydrocarbon backbone. youtube.com
The electron-withdrawing nature of the carbonyl group within the pyrone ring can influence the electronic properties of the entire polycyclic system. This can affect the molecule's absorption and emission of light, which is a key characteristic of many polycyclic aromatic compounds. Furthermore, the pyrone ring itself can participate in various chemical reactions, including cycloadditions and nucleophilic attacks, providing a handle for further chemical modification and the construction of more complex molecular architectures. The fusion of the pyrone ring to a polycyclic aromatic system creates a unique scaffold that has been explored for its potential in various fields of chemical research.
Detailed Research Findings
Research on derivatives of this compound has revealed how the addition of different functional groups can modify the properties of the core structure. For instance, the introduction of nitro groups or hydroxyl and methoxy (B1213986) substituents can significantly alter the molecule's electronic and solubility characteristics.
Table 2: Properties of Selected Phenanthro[4,5-bcd]pyran-5-one Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-nitro-5H-phenanthro(4,5-bcd)pyran-5-one nih.gov | 102791-34-4 | C₁₅H₇NO₄ | 265.22 |
| This compound, 2,7-dihydroxy-8-methoxy- (9CI) guidechem.com | 742101-46-8 | C₁₆H₁₀O₅ | 282.25 |
These derivatives showcase the versatility of the phenanthro-pyrone scaffold and provide a basis for the exploration of structure-activity relationships in this class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O2/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(17-15)14(10)13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXDHZGVKPNCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC4=CC=CC(=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178367 | |
| Record name | 5-Phenanthro(4,5-bcd)pyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23702-49-0 | |
| Record name | 5H-Phenanthro[4,5-bcd]pyran-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23702-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Phenanthro(4,5-bcd)pyran-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023702490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenanthro(4,5-bcd)pyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Naphtho[8,1,2-cde]chromen-5-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VN2N7W2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Natural Occurrence of 5h Phenanthro 4,5 Bcd Pyran 5 One Derivatives
Discovery and Presence in Botanical Sources (e.g., Orchidaceae Family)
Derivatives of 5H-Phenanthro[4,5-bcd]pyran-5-one are notable constituents of various species within the Orchidaceae family, one of the largest and most diverse families of flowering plants. guidechem.com The exploration of the chemical composition of these often rare and medicinally important orchids has led to the identification of a range of structurally related phenanthrene (B1679779) and phenanthropyranone compounds. These discoveries have been driven by a combination of traditional medicinal knowledge and modern phytochemical screening techniques.
Research into orchids such as those from the genera Coelogyne, Phalaenopsis, and Bulbophyllum has revealed a rich diversity of these specialized metabolites. capes.gov.brresearchgate.netnih.gov The presence of these compounds is often species-specific, highlighting the complex biosynthetic pathways that have evolved within the Orchidaceae family.
Identification of Specific Naturally Occurring Analogs (e.g., Coeloginin, Isoflaccidinin, Ochrolide)
Several specific analogs of this compound have been isolated and structurally elucidated from various orchid species.
Coeloginin is a well-characterized derivative discovered in the high-altitude Himalayan orchid Coelogyne cristata. capes.gov.br Its structure has been established through detailed spectroscopic analysis.
Isoflaccidinin , another important analog, has been identified as 2,7-dihydroxy-6-methoxy-5H-phenanthro[4,5-bcd]pyran-5-one. capes.gov.br It was first isolated from the orchid Coelogyne flaccida. capes.gov.br This compound has also been found in Agrostophyllum callosum, often co-occurring with other stilbenoids.
The structural identity of Ochrolide , reportedly isolated from orchids of the Bulbophyllum genus, is less definitively established in the context of the this compound framework based on currently available public data. While the Bulbophyllum genus is known to produce a variety of phenanthrene derivatives, the precise structure of Ochrolide and its direct relationship to the core pyran-5-one structure requires further clarification from more detailed spectroscopic studies. nih.govnih.gov
Chromatographic and Spectroscopic Methods for Isolation and Purification of Natural Analogs
The isolation and purification of these natural phenanthropyranone derivatives from complex plant extracts rely on a combination of advanced chromatographic and spectroscopic techniques.
Chromatographic Methods: Initial extraction of the plant material is typically performed with solvents of varying polarity. The resulting crude extracts are then subjected to various chromatographic techniques to separate the individual components.
Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the extract. Silica gel and Sephadex are common stationary phases.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of the isolated compounds. Reversed-phase HPLC, often using C18 columns, is frequently employed. Gradient elution with solvent systems like water-acetonitrile or water-methanol is common.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is used for the rapid analysis of fractions and to monitor the progress of purification.
Spectroscopic Methods: Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex carbon skeleton and the placement of substituents on the aromatic rings.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Techniques like Electrospray Ionization (ESI) are often coupled with HPLC (HPLC-MS) for rapid analysis of complex mixtures.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and provides information about the chromophore system.
The combination of these sophisticated analytical methods has been instrumental in the successful isolation and structural characterization of the diverse array of this compound derivatives found in nature.
Synthetic Methodologies for 5h Phenanthro 4,5 Bcd Pyran 5 One and Its Analogs
Retrosynthetic Analysis of the Phenanthro-pyrone Framework
Further disconnection of the phenanthrene (B1679779) core itself can be envisioned through several classical named reactions. For instance, a Pschorr cyclization would suggest a diazotized aminostilbene (B8328778) derivative as a precursor. Alternatively, the Haworth synthesis would point towards a naphthalene (B1677914) derivative that undergoes Friedel-Crafts acylation followed by cyclization and aromatization steps to build the phenanthrene system. Modern approaches might involve the disconnection of key carbon-carbon bonds that can be formed via transition-metal-catalyzed cross-coupling or annulation reactions.
Classical Synthetic Routes to the 5H-Phenanthro[4,5-bcd]pyran-5-one Core
Classical synthetic strategies remain fundamental in the construction of complex aromatic systems. These methods often involve multi-step sequences that have been well-established for their reliability and scalability.
While not a direct precursor, pyrene (B120774) can be conceptually linked to the target molecule through oxidative cleavage. However, synthetic routes starting from pyrene to generate a specifically substituted phenanthrene required for lactonization are generally complex and less common. This is due to the high stability of the pyrene aromatic system and the difficulty in achieving regioselective oxidation to form the necessary dicarboxylic acid or related functional groups that could lead to the phenanthro-pyrone framework.
A more direct and common approach involves the use of appropriately substituted phenanthrene derivatives. A key intermediate for the synthesis of this compound is phenanthrene-4-carboxylic acid. acs.orgacs.orgnih.gov The synthesis of this precursor can be achieved through several established methods, including the Haworth synthesis. quimicaorganica.org This classical method typically involves the reaction of naphthalene with succinic anhydride (B1165640) via a Friedel-Crafts acylation, followed by a series of reduction, cyclization, and aromatization steps to yield the phenanthrene skeleton with a carboxylic acid group at the desired position.
Another classical approach to the phenanthrene core is the Pschorr cyclization, which involves the intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative. nih.gov By choosing the appropriate starting materials, this method can be adapted to produce phenanthrenes with substituents suitable for subsequent lactonization.
The final and crucial step in the synthesis of this compound from a phenanthrene precursor is the formation of the lactone ring. This is typically achieved through an intramolecular cyclization of a bifunctional phenanthrene derivative. For instance, the intramolecular esterification of a 4-hydroxy-phenanthrene-5-carboxylic acid would directly yield the target lactone. This cyclization is often promoted by acidic conditions or the use of dehydrating agents. youtube.com
Alternatively, an oxidative cyclization approach can be employed. Starting from a phenanthrene with a methyl group and a carboxylic acid at the 4 and 5 positions, respectively, selective oxidation of the methyl group to a hydroxyl, followed by spontaneous or acid-catalyzed lactonization, would afford the desired product. Another possibility is the intramolecular cyclization of a 4-carboxyphenanthrene derivative where a C-H bond at the 5-position is activated and functionalized to form the C-O bond of the lactone. Such transformations can sometimes be mediated by specific oxidizing agents.
| Reaction Type | Starting Material | Reagents and Conditions | Key Intermediate/Product |
| Haworth Synthesis | Naphthalene, Succinic Anhydride | 1. AlCl₃, Nitrobenzene; 2. Zn(Hg), HCl; 3. H₂SO₄; 4. Pd/C, heat | Phenanthrene-4-carboxylic acid |
| Pschorr Cyclization | α-(o-aminophenyl)cinnamic acid derivative | 1. NaNO₂, HCl; 2. Cu powder, heat | Substituted Phenanthrene |
| Lactonization | 4-Hydroxy-phenanthrene-5-carboxylic acid | H⁺ or dehydrating agent | This compound |
Modern and Advanced Synthetic Transformations
Modern synthetic chemistry offers a range of powerful tools that can often provide more efficient and regioselective routes to complex molecules compared to classical methods.
Transition-metal catalysis has revolutionized the synthesis of polycyclic aromatic compounds. nih.govfrontiersin.org Palladium-, rhodium-, and copper-based catalysts are frequently used to construct new rings onto existing aromatic frameworks through C-H activation and annulation reactions.
In the context of this compound synthesis, a plausible modern approach would involve the transition-metal-catalyzed annulation of a suitable phenanthrene precursor. For example, a phenanthrene bearing a carboxylic acid group at the 4-position could undergo a palladium-catalyzed intramolecular C-H activation/carbonylation reaction at the 5-position to form the lactone ring directly. frontiersin.org Rhodium-catalyzed C-H activation followed by annulation with a suitable coupling partner containing the required carbonyl group is another potential strategy. researchgate.net These methods offer the advantage of high atom economy and functional group tolerance.
Another advanced strategy could involve a transition-metal-catalyzed reaction between a di-functionalized phenanthrene, such as a 4-bromo-5-carboxyphenanthrene, and carbon monoxide in the presence of a suitable catalyst to facilitate a carbonylative cyclization.
| Catalyst System | Reaction Type | Starting Material | Potential Product |
| Palladium(II) Acetate/Ligand | Intramolecular C-H Carbonylation | Phenanthrene-4-carboxylic acid | This compound |
| Rhodium(III) Complex | C-H Activation/Annulation | Phenanthrene | Functionalized Phenanthrene Precursor |
| Gold/Silver Catalysts | Intramolecular Cyclization | Alkynyl Ester of Phenanthrene | This compound Analog |
Photochemical Synthesis Routes to the Pyrone System
Photochemical reactions offer unique pathways to complex molecular architectures that can be challenging to access through traditional thermal methods. In the context of pyrone systems, photochemical strategies, particularly electrocyclizations, represent a key synthetic approach. researchgate.net These reactions are typically initiated by the absorption of light, leading to an excited state that can undergo pericyclic reactions forbidden under thermal conditions according to the Woodward-Hoffmann rules.
A prominent photochemical reaction for 2-pyrones is the 4π-electrocyclization. rsc.orgescholarship.org Upon irradiation, the 1,3-diene moiety within the α-pyrone ring can undergo a disrotatory cyclization to form a bicyclic lactone, often a cyclobutene (B1205218) derivative. uni-regensburg.de This intermediate can be highly strained and may undergo subsequent thermal or photochemical reactions. For instance, the photochemical irradiation of 2-pyrone itself can lead to a bicyclic lactone which, upon further reaction, can yield cyclobutadiene. rsc.org
While direct photochemical synthesis of the this compound scaffold is not extensively documented, the principles of pyrone photochemistry suggest plausible routes. A hypothetical photochemical approach could involve the irradiation of a suitably substituted phenanthrene precursor bearing a diene-like structure that can undergo electrocyclization to form the pyrone ring. The feasibility of such a reaction would depend on the specific substitution pattern and the photochemical behavior of the phenanthrene system.
Another related photochemical transformation is the 6π-electrocyclization of 1,3,5-hexatriene (B1211904) systems. This reaction has been used to form dihydrobenzo[h]pyrano[2,3-f]quinazolines from pyrimidine (B1678525) precursors containing a hydroxy-pyran-4-one unit. researchgate.net This suggests that precursors with an appropriate triene system integrated into a phenanthrene framework could potentially be cyclized photochemically to construct the desired pyrone ring.
The table below summarizes key photochemical reactions relevant to pyrone synthesis.
| Reaction Type | Substrate Type | Product Type | Key Features |
| 4π-Electrocyclization | 2-Pyrone | Bicyclic Lactone (Cyclobutene) | Involves a 1,3-diene system within the pyrone ring; proceeds via an excited state. rsc.orguni-regensburg.de |
| 6π-Electrocyclization | 1,3,5-Hexatriene systems | Dihydroaromatic compounds | Can be used to form fused ring systems. researchgate.net |
| [4+2] Cycloaddition | 2-Pyrone (as diene) | Bicyclic adducts | Occurs with a suitable dienophile, often sensitized. uni-regensburg.de |
Derivatization Strategies for Functionalization of the this compound Scaffold
Functionalization of the rigid, polycyclic framework of this compound is crucial for modulating its physicochemical and biological properties. Derivatization can occur on both the phenanthrene and the pyrone moieties of the scaffold.
A key strategy for functionalizing the aromatic core is electrophilic substitution. The phenanthrene system can undergo reactions such as nitration. A notable example is the synthesis of 3-nitro-5H-phenanthro[4,5-bcd]pyran-5-one. nih.gov The introduction of a nitro group provides a versatile handle for further chemical transformations, such as reduction to an amino group, which can then be diazotized or acylated to introduce a wide range of functionalities.
Another powerful method for derivatization involves transition metal-catalyzed cross-coupling reactions. While specific examples on the this compound scaffold are not abundant in the literature, strategies applied to other pyrone and heterocyclic systems are highly relevant. For instance, the introduction of a halogen or a triflate group onto the scaffold would enable Suzuki, Stille, or Sonogashira coupling reactions. This approach has been used to synthesize indole-pyrone substrates by coupling indole (B1671886) boronate esters with 3-bromo- (B131339) or 3-triflyloxy-2-pyrones. rsc.orgescholarship.org A similar strategy could be envisioned for the this compound core, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
Furthermore, the pyrone ring itself offers sites for derivatization. Nucleophilic attack at the carbonyl group or at positions C2 and C6 (if unsubstituted) can lead to ring-opening or addition products, providing access to different classes of compounds. Strategies involving the 1,6-ring opening of 2-pyrones by nucleophiles have been developed to create reactive dienolate intermediates that can participate in subsequent annulation reactions. rsc.orgescholarship.org
The table below outlines potential derivatization strategies for the this compound scaffold based on established chemical principles.
| Derivatization Strategy | Reagents/Conditions | Potential Functionalization Site(s) | Resulting Functional Group(s) |
| Electrophilic Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Phenanthrene ring | Nitro group (-NO₂) nih.gov |
| Halogenation | Halogenating agent (e.g., NBS, Br₂) | Phenanthrene or pyrone ring | Bromo (-Br), Chloro (-Cl) |
| Suzuki Coupling | Palladium catalyst, base, boronic acid/ester | Halogenated or triflated positions | Aryl, heteroaryl, alkyl groups rsc.orgescholarship.org |
| Nucleophilic Addition/Ring Opening | Nucleophiles (e.g., amines, organometallics) | Pyrone ring (carbonyl, C2/C6) | Ring-opened structures, addition products rsc.orgescholarship.org |
Reactivity and Reaction Mechanisms of 5h Phenanthro 4,5 Bcd Pyran 5 One
Electrophilic Aromatic Substitution Reactions on the Phenanthrene (B1679779) Moiety
The extended π-system of the phenanthrene portion of 5H-phenanthro[4,5-bcd]pyran-5-one is susceptible to electrophilic attack. However, the fused pyrone ring, being an electron-withdrawing group, deactivates the phenanthrene nucleus towards electrophilic substitution. Despite this, reactions can be driven under specific conditions, leading to substituted derivatives.
A notable example is the formation of nitro derivatives. The synthesis of 1-nitro-5H-phenanthro[4,5-bcd]pyran-5-one and 3-nitro-5H-phenanthro[4,5-bcd]pyran-5-one has been achieved through the oxidation of the corresponding K-region 4,5- and 9,10-diones of 1-nitropyrene (B107360) with activated manganese dioxide (MnO2). nih.govcapes.gov.br This reaction, while ultimately an oxidation, points to the possibility of introducing a nitro group onto the phenanthrene skeleton, a classic electrophilic aromatic substitution, albeit through an indirect route involving a precursor.
Detailed studies on a broader range of electrophilic aromatic substitution reactions, such as halogenation, Friedel-Crafts alkylation, and acylation directly on the this compound scaffold, are not extensively documented in the available literature. The orientation of substitution would be influenced by the directing effects of the fused pyrone ring and the electronic distribution across the phenanthrene system.
Nucleophilic Additions and Substitutions at the Pyrone Ring
The pyrone ring in this compound contains an α,β-unsaturated lactone system, which presents two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, making it a target for nucleophilic acyl substitution.
General reactivity patterns for lactones suggest that they can undergo nucleophilic attack at the carbonyl carbon, leading to a tetrahedral intermediate. researchgate.net This intermediate can then collapse, resulting in ring-opening of the pyrone system. Common nucleophiles for such reactions include hydroxides, alkoxides, and amines. However, specific studies detailing the reactions of nucleophiles with the pyrone ring of this compound are scarce in the reviewed literature. The stability of the aromatic phenanthrene system likely influences the energetics of such ring-opening reactions.
Redox Chemistry and Investigations into Oxidation States
The redox behavior of this compound is a significant aspect of its chemistry. The formation of this lactone itself can be a result of oxidation processes. For instance, 1- and 3-nitro-5H-phenanthro[4,5-bcd]pyran-5-one have been synthesized by the oxidation of the corresponding cis-4,5- and 9,10-dihydrodiols of 1-nitropyrene using activated MnO2, which proceeds via the respective diones. nih.govcapes.gov.br This indicates that the pyrone ring can be formed through the oxidative cleavage of a C-C bond in a suitably substituted phenanthrene precursor.
Conversely, the pyrone ring can be susceptible to reduction. While specific reduction studies on this compound are not detailed, lactones can generally be reduced by strong reducing agents like lithium aluminum hydride to yield diols. In the case of this compound, this would likely lead to the opening of the pyrone ring.
Molecular Rearrangement Reactions and Skeletal Transformations
Information regarding molecular rearrangement reactions and skeletal transformations specifically involving this compound is limited in the available scientific literature. In more general contexts, fused heterocyclic systems can undergo rearrangements under thermal or photochemical conditions, often involving ring expansion, contraction, or isomerization. For a complex molecule like this compound, such rearrangements would be complex, potentially involving both the phenanthrene and pyrone moieties.
Ring-Opening and Ring-Closure Dynamics of the Pyrone System
The stability of the pyrone ring in this compound is a key factor in its reactivity. As a lactone, it is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the pyrone ring to form a carboxylic acid derivative of phenanthrene.
Under basic conditions, hydrolysis would be initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Acid-catalyzed hydrolysis would involve the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.
The reverse reaction, lactonization or ring-closure, is also a critical process, particularly in the synthesis of this compound. For example, the formation of this compound can occur from the phenanthrene-4-carboxyl radical. guidechem.com This suggests that intramolecular cyclization of a suitable phenanthrene-4-carboxylic acid derivative is a viable route to the pyrone system.
Reactivity Profile under Varied Reaction Conditions (e.g., acidic, basic, thermal, photochemical)
The reactivity of this compound is expected to be significantly influenced by the reaction conditions.
Acidic and Basic Conditions: As discussed, the pyrone ring is prone to hydrolysis under both acidic and basic conditions, leading to ring-opened products. The stability of the resulting phenanthrene carboxylic acid would influence the equilibrium of this process.
Thermal Conditions: While specific studies on the thermal reactivity of this compound are not available, heating could potentially lead to decarboxylation or other rearrangement reactions, depending on the stability of the lactone ring at high temperatures.
Photochemical Conditions: this compound has been identified as a photochemical reaction product of other polycyclic aromatic hydrocarbons. capes.gov.br This suggests that the compound itself may undergo further photochemical transformations when exposed to light. The extended aromatic system can absorb UV radiation, potentially leading to excited states that can undergo various reactions, including rearrangements or reactions with other molecules.
Computational and Theoretical Chemistry Studies of 5h Phenanthro 4,5 Bcd Pyran 5 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 5H-Phenanthro[4,5-bcd]pyran-5-one, these methods can provide invaluable insights into its geometry, stability, and electronic characteristics.
The initial step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for their balance of accuracy and computational cost. These calculations would yield precise bond lengths, bond angles, and dihedral angles for this compound. For enhanced accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized, though at a higher computational expense.
The electronic structure analysis would follow, providing information on the distribution of electrons within the molecule. This includes the generation of molecular orbitals and an electron density map, which are crucial for understanding the molecule's reactivity and spectroscopic behavior.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311G**) |
| Bond Length (Å) | C=O | Data not available |
| C-O (lactone) | Data not available | |
| C-C (aromatic) | Data not available | |
| Bond Angle (°) | O=C-C | Data not available |
| C-O-C (lactone) | Data not available | |
| Dihedral Angle (°) | Planarity | Data not available |
Note: This table is illustrative. Specific values would require dedicated computational studies.
Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be used to validate experimental findings or to interpret complex spectra.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can aid in the definitive assignment of resonances.
IR Spectroscopy: The calculation of vibrational frequencies using DFT methods allows for the prediction of the infrared (IR) spectrum. The computed frequencies and their corresponding intensities can be correlated with experimental IR spectra to identify characteristic functional group vibrations within the this compound structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are critical for understanding the photophysical properties of the molecule.
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbital Theory)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the analysis of the spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is illustrative. Specific values would require dedicated computational studies.
Investigation of Reaction Pathways and Transition States via Computational Methods
Computational chemistry provides a powerful means to explore the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. For this compound, computational methods could be used to investigate various potential reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic rings.
By locating the transition state structures and calculating the activation energies, one can predict the feasibility and selectivity of different reaction pathways. This information is invaluable for understanding the chemical behavior of the molecule and for designing new synthetic routes.
Assessment of Aromaticity and Electronic Delocalization within the Phenanthro-pyrone System
The concept of aromaticity is central to the chemistry of cyclic, conjugated systems. For a polycyclic system like this compound, assessing the degree of aromaticity in the different rings is essential for understanding its stability and reactivity.
A widely used computational method for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). By calculating the magnetic shielding at the center of each ring, a NICS value can be obtained. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. This analysis would reveal the extent of electronic delocalization within the phenanthrene (B1679779) and pyrone moieties of the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.
MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the molecule in different environments and provide information about the strength and nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. This is particularly relevant for understanding how the molecule might behave in a biological system or in solution.
Advanced Applications and Research Frontiers in Chemical Science Excluding Biological and Medical Applications
Applications in Materials Science
The exploration of 5h-Phenanthro[4,5-bcd]pyran-5-one and its derivatives in materials science is primarily centered on their potential in organic electronics and as specialized dyes, owing to their inherent optoelectronic properties.
Organic Electronics and Optoelectronic Properties:
The extended π-conjugated system of the phenanthrene (B1679779) core in this compound suggests its potential as a building block for organic semiconductors. Research into polycyclic aromatic hydrocarbons (PAHs) and their derivatives has shown that modifying their structure can tune their electronic properties for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.orgchemrxiv.org While specific studies on the application of this compound in these devices are limited, the fundamental properties of the phenanthrene moiety, such as good carrier transport and a high energy bandgap, make it a promising candidate for deep-blue fluorophores in high-performance OLEDs. rsc.org The introduction of a lactone group can further modify the electronic characteristics, potentially leading to materials with balanced carrier transport abilities. rsc.org
The synthesis of various phenanthrene-based fluorophores has demonstrated the ability to achieve pure deep-blue emission, a crucial component for full-color displays. rsc.org Theoretical studies on various PAHs have also shed light on how their size and shape influence their optoelectronic properties, providing a framework for designing new materials. researchgate.net The oxygen-annulation on PAHs, including the formation of pyran rings, has been shown to significantly affect their optoelectronic properties, with some pyrano-annulated derivatives exhibiting high emission quantum yields. nih.gov
Pigments and Specialized Dyes:
The chromophoric nature of the phenanthrene system also suggests the potential of this compound derivatives as specialized dyes. The synthesis of novel dyes based on phenanthroimidazole derivatives has shown that these compounds can exhibit interesting photophysical properties, including fluorescence, making them suitable for various applications. researchgate.net Similarly, pyran-based dyes have been successfully synthesized and utilized as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating their ability to absorb light across the visible spectrum. nih.gov Although direct application of this compound as a pigment is not widely documented, its structural motifs are present in compounds explored for such purposes.
Role in Supramolecular Chemistry and Host-Guest Interactions
The planar and aromatic nature of this compound makes it a candidate for involvement in supramolecular assemblies driven by non-covalent interactions, particularly π-π stacking. While specific host-guest studies involving this exact molecule are not extensively reported, research on related phenanthrene derivatives provides a strong basis for its potential in this area.
Phenanthrene moieties have been successfully incorporated into DNA structures, acting as fluorescent probes and participating in the formation of supramolecular nanostructures through hydrophobic and stacking interactions. nih.gov These assemblies can exhibit interesting properties such as light-harvesting capabilities. Furthermore, the ring-opening polymerization of lactones has been achieved using supramolecular organocatalysts, highlighting the reactivity of the lactone ring in the presence of specific molecular recognition events. rsc.org The ability of phenanthrene to form emissive excimers, which are spectrally distinct from the monomer emission, has been utilized in the development of fluorescent probes for ratiometric sensing. fu-berlin.de This suggests that this compound could be a valuable component in the design of new supramolecular sensors and functional materials.
Utilization as Chemical Probes or Standards in Analytical Method Development
The fluorescent properties of the phenanthrene core suggest that this compound and its derivatives could serve as chemical probes or standards in analytical chemistry.
Phenanthrene itself and its derivatives are often used as standards in the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental and biological samples. mdpi.comresearchgate.net The development of analytical methods for the determination of PAHs frequently involves gas chromatography-mass spectrometry (GC-MS), where the unique mass spectrum of each compound allows for its identification and quantification. nih.gov
The inherent fluorescence of phenanthrene has been exploited to develop fluorescent probes for various applications, including the ratiometric measurement of pH. fu-berlin.de By combining a pH-sensitive fluorophore with the pH-insensitive phenanthrene as an internal reference, researchers have created dyads capable of accurate pH sensing. fu-berlin.de Furthermore, phenanthrene-based photoactivatable fluorescent probes have been synthesized for cellular imaging, demonstrating the potential to control fluorescence through external stimuli. researchgate.net While specific applications of this compound as a probe are yet to be fully explored, its structural and photophysical properties make it a promising candidate for the development of new analytical tools.
Studies on Environmental Chemical Degradation Pathways in Abiotic Systems
As a polycyclic aromatic compound, this compound is subject to environmental degradation processes. The environmental fate of PAHs is a significant area of research due to their persistence and potential toxicity. researchgate.netnih.govepa.govresearchgate.netmdpi.comresearchgate.net
The primary abiotic degradation pathway for PAHs in the environment is photodegradation, where the compounds are transformed by reacting with molecular oxygen in the presence of sunlight. nih.gov This process can lead to the formation of more water-soluble oxygenated compounds or smaller degraded molecules. nih.gov The specific photochemical reactions depend on the structure of the PAH and the environmental conditions. nih.gov
While detailed studies on the specific abiotic degradation of this compound are not widely available, the general principles of PAH degradation apply. The presence of the lactone ring may influence its reactivity and the nature of its degradation products. The environmental fate of PAHs is complex, involving partitioning between gas and particulate phases in the atmosphere and adsorption to soil and sediment. researchgate.net Understanding these processes is crucial for assessing the environmental impact of such compounds. nih.gov
Design and Evaluation as Advanced Catalyst or Ligand Precursors
The rigid, polycyclic framework of this compound, with its potential for functionalization, suggests its utility as a precursor for designing advanced catalysts or ligands for metal complexes.
Phenanthroline, a structurally related nitrogen-containing heterocyclic compound, is a well-known ligand in coordination chemistry, and its metal complexes have shown catalytic activity in various reactions, including the oxygen reduction reaction. nih.gov The rigid structure of the phenanthroline ligand plays a crucial role in stabilizing the metal center and influencing its catalytic properties. researchgate.net
While this compound itself is not a traditional chelating ligand, it can be chemically modified to incorporate coordinating atoms. The synthesis of derivatives of phenanthrene and other PAHs is an active area of research, with the aim of creating novel ligands for catalysis. acs.org The unique electronic properties and steric bulk that could be imparted by the this compound scaffold could lead to the development of catalysts with novel reactivity and selectivity. For instance, dipyrrin-based metal complexes, which can be considered "half-porphyrins," have been shown to catalyze a range of chemical transformations. acs.org This highlights the potential for designing new catalytic systems based on fragments of larger, well-known structures.
Challenges and Future Directions in Research on 5h Phenanthro 4,5 Bcd Pyran 5 One
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 5H-phenanthro[4,5-bcd]pyran-5-one and its derivatives currently relies on classical methods that often involve multiple steps, harsh reaction conditions, and the generation of significant chemical waste. A major challenge lies in developing more efficient and environmentally benign synthetic strategies. Future research should focus on the adoption of modern synthetic methodologies that align with the principles of green chemistry.
Promising avenues include the exploration of transition-metal-catalyzed reactions, such as those employing palladium, rhodium, or gold catalysts, which can facilitate C-H activation and annulation strategies. researchgate.netorganic-chemistry.orgresearchgate.netrsc.org For instance, a palladium-catalyzed intramolecular dehydrogenative coupling of suitable precursors could offer a direct and atom-economical route to the phenanthrene (B1679779) core. mdpi.comsemanticscholar.org Furthermore, the application of photocatalysis could provide a milder and more sustainable approach to constructing the pyranone ring system.
Alternative green chemistry techniques that warrant investigation include mechanochemistry and continuous flow chemistry. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, has been successfully applied to the synthesis of other pyranone derivatives and could be adapted for this compound. aip.orgnih.gov Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters, potentially leading to higher yields and purity. cmu.edursc.org
| Synthetic Approach | Potential Advantages | Key Challenges |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Catalyst cost and removal, optimization of reaction conditions. |
| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. | Catalyst design, quantum yield optimization. |
| Mechanochemistry | Reduced solvent usage, faster reaction times, unique reactivity. | Scalability, monitoring of solid-state reactions. |
| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Initial setup cost, potential for clogging with solid products. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of this compound remains largely unexplored. Understanding its chemical behavior is crucial for developing new applications. Future research should aim to delineate its reactivity in various transformations, moving beyond simple modifications.
Key areas of investigation include:
Cycloaddition Reactions: The pyranone ring can potentially act as a diene in Diels-Alder reactions, providing access to complex, three-dimensional structures. nih.govresearchgate.netnih.govrsc.org Investigating the scope of dienophiles and the stereoselectivity of these reactions is a promising research direction.
C-H Functionalization: The phenanthrene backbone possesses multiple C-H bonds that could be selectively functionalized using transition-metal catalysis. This would enable the introduction of various substituents to tune the electronic and photophysical properties of the molecule. researchgate.netorganic-chemistry.orgnih.govrsc.org
Ring-Opening Reactions: The lactone functionality within the pyranone ring could be susceptible to nucleophilic attack, leading to ring-opening and the formation of new functionalized phenanthrene derivatives.
Photochemical Transformations: The extended π-system of this compound suggests a rich photochemistry. researchgate.netiupac.orgrsc.orgresearchgate.net Irradiation could lead to electrocyclization reactions or other novel rearrangements, opening up new synthetic pathways.
Advancements in In-situ Spectroscopic Characterization during Reactions
A significant challenge in studying the synthesis and reactivity of complex molecules like this compound is the difficulty in identifying and characterizing transient intermediates. In-situ spectroscopic techniques offer a powerful solution by providing real-time monitoring of reaction progress.
Future research would benefit from the application of:
Operando FTIR and Raman Spectroscopy: These techniques can provide valuable information about the vibrational modes of reactants, intermediates, and products as they evolve during a reaction, offering insights into reaction mechanisms. researchgate.netresearchgate.netrsc.orgnih.govrsc.org
In-situ NMR Spectroscopy: Flow NMR and other advanced NMR techniques can be used to monitor reaction kinetics and identify short-lived species in solution. researchgate.netnih.govrsc.org
Transient Absorption Spectroscopy: Femtosecond transient absorption spectroscopy can be employed to study the excited-state dynamics and photochemical reaction pathways of this compound. aip.orgrsc.orgnih.govleidenuniv.nlnih.gov
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| Operando FTIR/Raman | Real-time changes in vibrational modes. | Elucidation of reaction mechanisms for synthesis and transformations. |
| In-situ NMR | Identification and quantification of species in solution. | Kinetic studies and detection of reaction intermediates. |
| Transient Absorption Spectroscopy | Excited-state dynamics and photochemical processes. | Understanding the photophysical properties and photoreactivity. |
Deeper Understanding of Intrinsic Electronic Properties and Their Modulation
The electronic properties of this compound are fundamental to its potential applications in organic electronics and as a fluorescent probe. A thorough understanding of its absorption and emission characteristics, as well as how they can be modulated, is essential.
Future research should focus on:
Detailed Photophysical Studies: Comprehensive investigation of the UV-Vis absorption and fluorescence spectra, including quantum yields and lifetimes. researchgate.netphotochemcad.comrsc.orgaatbio.comrsc.orggnest.org
Solvatochromism: Studying the effect of solvent polarity on the spectral properties to understand the nature of the excited states.
Substituent Effects: Systematically introducing electron-donating and electron-withdrawing groups onto the phenanthrene backbone to tune the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths.
Integration with Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and saving valuable resources. The integration of advanced computational methodologies is crucial for accelerating research on this compound.
Future directions in this area include:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the geometric and electronic structure, predict spectroscopic properties (UV-Vis, IR, NMR), and investigate reaction mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound in different environments. researchgate.netphotochemcad.comaatbio.comprimescholars.comespublisher.com
Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on existing data to predict the reactivity, properties, and even optimal synthetic routes for new derivatives of this compound. cmu.edunih.govnih.govresearchgate.netarxiv.org This approach holds significant promise for the high-throughput screening of virtual compound libraries. rsc.orgrsc.orgnih.gov
| Computational Method | Predictive Capability | Application to this compound |
| DFT/TD-DFT | Electronic structure, spectroscopic properties, reaction energies. | Guiding synthetic efforts and interpreting experimental data. |
| Molecular Dynamics | Conformational analysis, intermolecular interactions. | Understanding behavior in solution and condensed phases. |
| Machine Learning | Reactivity, property prediction, synthesis planning. | Accelerating the discovery of new derivatives with desired properties. |
Q & A
Q. What are the standard synthetic routes for 5H-Phenanthro[4,5-bcd]pyran-5-one and its derivatives?
The synthesis typically involves cyclization reactions or functionalization of phenanthrene-based precursors. For example, nitro derivatives like 1-nitro-5H-phenanthro[4,5-bcd]pyran-5-one are synthesized via nitration under controlled conditions, using nitric acid and sulfuric acid as catalysts. Key steps include purification via recrystallization and characterization by NMR and mass spectrometry . For related heterocyclic systems, base-assisted cyclization of hydroxy-substituted intermediates (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) with aromatic amines or phenols can yield structurally complex products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming aromatic proton environments and substituent positions. For instance, splitting patterns in the 6.5–8.5 ppm range indicate phenanthrene backbone protons .
- FTIR : Identifies functional groups such as carbonyls (C=O stretches near 1700 cm⁻¹) and nitro groups (asymmetric stretches at ~1520 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns, critical for derivatives like 9,10-dihydro-7-methoxy variants (C₁₆H₁₄O₃, MW 254.28 g/mol) .
Q. What physicochemical properties are critical for experimental design with this compound?
Key properties include:
| Property | Value/Description | Reference |
|---|---|---|
| LogP | ~2.5 (predicted for hydrophilic derivatives) | |
| Melting Point | 138–211°C (varies by substituent) | |
| Solubility | Poor in water; soluble in DMSO, DMF |
Advanced Research Questions
Q. How can reaction mechanisms for functionalization of this compound be elucidated?
Mechanistic studies require kinetic analysis (e.g., variable-temperature NMR) and computational modeling (DFT calculations). For nitration, intermediate formation of nitronium ions (NO₂⁺) and electrophilic aromatic substitution (EAS) pathways can be mapped using isotopic labeling or trapping experiments . Competitive pathways (e.g., para vs. meta substitution) are resolved via regioselectivity studies .
Q. What computational tools predict synthetic feasibility and regioselectivity for novel derivatives?
Databases like PISTACHIO and REAXYS enable retrosynthetic analysis. For example:
- Template_relevance models prioritize routes with high atom economy.
- Plausibility thresholds (e.g., >0.01) filter viable pathways for nitro or methoxy substitutions .
Q. How should researchers address contradictions in yield optimization data?
Conflicting yields (e.g., 46% vs. 63% in cyclization reactions) are resolved by:
Q. What role does this compound play in coordination chemistry?
Phenanthroline analogs (e.g., 1,10-phenanthroline) are known ligands for lanthanide complexes. The planar structure of this compound suggests potential for forming luminescent or catalytic metal complexes, validated via X-ray crystallography and thermal stability assays .
Q. What experimental design principles apply to scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
